Cas no 107265-01-0 (Oxo-bis(prop-2-enyl)phosphanium)

Oxo-bis(prop-2-enyl)phosphanium is a phosphonium-based compound featuring two allyl (prop-2-enyl) groups bonded to a central phosphorus atom with an oxo substituent. This structure imparts reactivity useful in organic synthesis, particularly in applications requiring phosphorus-centered intermediates. The allyl groups enhance its utility in cross-coupling and polymerization reactions, while the oxo group contributes to its stability and electrophilic character. Its versatility makes it valuable in the preparation of phosphonium salts, catalysts, and specialty polymers. The compound's well-defined reactivity profile and compatibility with various reaction conditions make it a practical choice for advanced synthetic methodologies. Proper handling under inert conditions is recommended due to its potential sensitivity.
Oxo-bis(prop-2-enyl)phosphanium structure
107265-01-0 structure
Product name:Oxo-bis(prop-2-enyl)phosphanium
CAS No:107265-01-0
MF:C6H10OP
Molecular Weight:129.116762638092
CID:4731893

Oxo-bis(prop-2-enyl)phosphanium 化学的及び物理的性質

名前と識別子

    • Oxo-bis(prop-2-enyl)phosphanium
    • インチ: 1S/C6H10OP/c1-3-5-8(7)6-4-2/h3-4H,1-2,5-6H2/q+1
    • InChIKey: CNXMRQDRJMRKKL-UHFFFAOYSA-N
    • SMILES: [P+](CC=C)(CC=C)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 8
  • 回転可能化学結合数: 4
  • 複雑さ: 95.1
  • トポロジー分子極性表面積: 17.1
  • XLogP3: 0.7

Oxo-bis(prop-2-enyl)phosphanium Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P028UFV-50mg
3-[(prop-2-en-1-yl)phosphonoyl]prop-1-ene
107265-01-0 95%
50mg
$269.00 2023-12-26
1PlusChem
1P028UFV-1g
3-[(prop-2-en-1-yl)phosphonoyl]prop-1-ene
107265-01-0 95%
1g
$981.00 2023-12-26
1PlusChem
1P028UFV-10g
3-[(prop-2-en-1-yl)phosphonoyl]prop-1-ene
107265-01-0 95%
10g
$4006.00 2023-12-26
1PlusChem
1P028UFV-2.5g
3-[(prop-2-en-1-yl)phosphonoyl]prop-1-ene
107265-01-0 95%
2.5g
$1859.00 2023-12-26
1PlusChem
1P028UFV-5g
3-[(prop-2-en-1-yl)phosphonoyl]prop-1-ene
107265-01-0 95%
5g
$2722.00 2023-12-26
Enamine
EN300-7354919-0.1g
3-[(prop-2-en-1-yl)phosphonoyl]prop-1-ene
107265-01-0 95%
0.1g
$257.0 2023-06-01
Enamine
EN300-7354919-0.05g
3-[(prop-2-en-1-yl)phosphonoyl]prop-1-ene
107265-01-0 95%
0.05g
$174.0 2023-06-01
Enamine
EN300-7354919-5.0g
3-[(prop-2-en-1-yl)phosphonoyl]prop-1-ene
107265-01-0 95%
5g
$2152.0 2023-06-01
Enamine
EN300-7354919-0.25g
3-[(prop-2-en-1-yl)phosphonoyl]prop-1-ene
107265-01-0 95%
0.25g
$367.0 2023-06-01
Enamine
EN300-7354919-1.0g
3-[(prop-2-en-1-yl)phosphonoyl]prop-1-ene
107265-01-0 95%
1g
$743.0 2023-06-01

Oxo-bis(prop-2-enyl)phosphanium 関連文献

Oxo-bis(prop-2-enyl)phosphaniumに関する追加情報

Professional Introduction to Oxo-bis(prop-2-enyl)phosphanium (CAS No. 107265-01-0)

Oxo-bis(prop-2-enyl)phosphanium, a compound with the chemical identifier CAS No. 107265-01-0, represents a significant advancement in the field of organophosphorus chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its versatile applications in synthetic chemistry and material science. The molecular structure of oxo-bis(prop-2-enyl)phosphanium consists of a central phosphorus atom double-bonded to an oxygen atom, flanked by two prop-2-enyl (allyl) groups. This configuration imparts distinct reactivity and stability, making it a valuable intermediate in various chemical transformations.

The compound's significance is further underscored by its role in catalytic processes and polymer synthesis. Recent studies have highlighted the utility of oxo-bis(prop-2-enyl)phosphanium as a ligand in transition metal-catalyzed reactions, particularly in cross-coupling and polymerization processes. Its ability to stabilize reactive intermediates and facilitate high-yield reactions has made it a subject of intense research interest. For instance, researchers have demonstrated its effectiveness in the synthesis of conjugated polymers, which are crucial for applications in organic electronics and photovoltaic devices.

In the realm of pharmaceutical chemistry, oxo-bis(prop-2-enyl)phosphanium has shown promise as a precursor in the development of novel therapeutic agents. The compound's reactivity allows for the facile introduction of functional groups, enabling the synthesis of complex molecular architectures. This has opened up new avenues for drug discovery, particularly in the design of small-molecule inhibitors targeting specific biological pathways. Preliminary studies suggest that derivatives of oxo-bis(prop-2-enyl)phosphanium exhibit inhibitory activity against certain enzymes implicated in inflammatory and neurodegenerative diseases.

The synthesis of CAS No. 107265-01-0 involves a series of well-defined chemical steps that highlight its synthetic versatility. Typically, the compound is prepared through the reaction of allyl halides with phosphorus oxides under controlled conditions. The precise control over reaction parameters ensures high purity and yield, making it suitable for industrial-scale production. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to elucidate its molecular structure and confirm its identity.

The applications of oxo-bis(prop-2-enyl)phosphanium extend beyond traditional organic synthesis into emerging fields such as nanotechnology and green chemistry. Its incorporation into metal-organic frameworks (MOFs) has demonstrated enhanced catalytic performance and selective adsorption properties. These attributes make it an attractive candidate for environmental remediation technologies, where it can be used to remove pollutants from water and air. Additionally, its role in sustainable chemistry has been explored, with efforts focused on developing eco-friendly synthetic routes that minimize waste generation.

The future prospects for CAS No. 107265-01-0 are vast and multifaceted. Ongoing research aims to expand its utility in medicinal chemistry by exploring novel derivatives with enhanced pharmacological properties. Collaborative efforts between academic institutions and industrial partners are expected to accelerate the translation of laboratory findings into practical applications. As our understanding of its reactivity and functionalization capabilities grows, so too will its significance in addressing global challenges across multiple scientific disciplines.

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